molecular formula C17H14N2O B1623606 3-Phenyl-1-quinoxalin-2-yl-propan-1-one CAS No. 885275-42-3

3-Phenyl-1-quinoxalin-2-yl-propan-1-one

Cat. No.: B1623606
CAS No.: 885275-42-3
M. Wt: 262.3 g/mol
InChI Key: SPTLQADZHGOUPT-UHFFFAOYSA-N
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Description

3-Phenyl-1-quinoxalin-2-yl-propan-1-one: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-quinoxalin-2-yl-propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-phenylacetophenone with o-phenylenediamine under acidic conditions to form the quinoxaline ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-quinoxalin-2-yl-propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 3-Phenyl-1-quinoxalin-2-yl-propan-1-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. Research has indicated that this compound and its derivatives can inhibit the growth of certain cancer cells and pathogens .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. For example, quinoxaline-based polymers are being explored for their use in organic electronics and photovoltaic devices .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-quinoxalin-2-yl-propan-1-one involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

    2-Phenylquinoxaline: Another quinoxaline derivative with similar biological activities.

    3-Phenylquinoxalin-2-yl-methanol: A derivative with a hydroxyl group, showing different chemical reactivity.

    1-Phenyl-3-quinoxalin-2-yl-propan-2-one: A structural isomer with distinct properties.

Uniqueness: 3-Phenyl-1-quinoxalin-2-yl-propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-phenyl-1-quinoxalin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(11-10-13-6-2-1-3-7-13)16-12-18-14-8-4-5-9-15(14)19-16/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTLQADZHGOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432622
Record name 3-phenyl-1-quinoxalin-2-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-42-3
Record name 1-Propanone, 3-phenyl-1-(2-quinoxalinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenyl-1-quinoxalin-2-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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